molecular formula C17H17N3O6S B11435985 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B11435985
M. Wt: 391.4 g/mol
InChI Key: NTLHEKHUTQWXPT-UHFFFAOYSA-N
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Description

6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a piperazine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the benzoxazole intermediate with a piperazine derivative, often under nucleophilic substitution conditions.

    Attachment of the Furan-2-Carbonyl Group: This is typically done through an acylation reaction, where the piperazine nitrogen is acylated with furan-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to diketone derivatives, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial applications.

Mechanism of Action

The mechanism of action of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL-4-METHYL-1H-QUINOLIN-2-ONE: This compound shares a similar core structure but has a quinoline ring instead of a benzoxazole ring.

    N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE DERIVATIVES: These compounds have a similar piperazine and carbonyl functional group but differ in the heterocyclic rings attached.

Uniqueness

The uniqueness of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

6-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H17N3O6S/c1-18-13-5-4-12(11-15(13)26-17(18)22)27(23,24)20-8-6-19(7-9-20)16(21)14-3-2-10-25-14/h2-5,10-11H,6-9H2,1H3

InChI Key

NTLHEKHUTQWXPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4)OC1=O

Origin of Product

United States

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